Dihydrouridine diphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

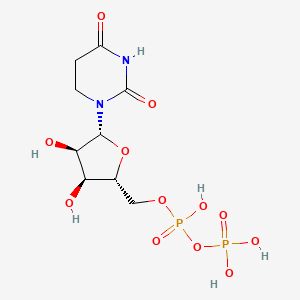

Molecular Formula |

C9H16N2O12P2 |

|---|---|

Molecular Weight |

406.18 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

DBZDTCPVZDQULS-XVFCMESISA-N |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of Dihydrouridine Nucleotides

Audience: Researchers, scientists, and drug development professionals.

Core Topic: While the primary focus of this guide is the structure and conformation of dihydrouridine diphosphate, it is important to note that there is a significant lack of specific experimental data for this particular nucleotide in publicly available literature and chemical databases. Therefore, this guide will provide a comprehensive overview of the well-characterized structural and conformational properties of dihydrouridine (D) and its monophosphate derivative, which are expected to be largely conserved in the diphosphate form. The synthesis and biological context of these molecules will also be discussed to provide a complete picture.

Introduction to Dihydrouridine

Dihydrouridine (D, also abbreviated as hU or DHU) is a modified pyrimidine nucleoside derived from the reduction of uridine.[1] This modification, catalyzed by the family of FMN- and NADPH-dependent enzymes known as dihydrouridine synthases (Dus), results in the saturation of the C5-C6 double bond of the uracil ring.[1][2] This seemingly simple change has profound consequences for the structure and function of RNA molecules, particularly transfer RNA (tRNA), where it is most commonly found in the "D-loop".[1][3]

The key structural features that distinguish dihydrouridine from uridine are:

-

Non-planar Base: The saturation of the C5-C6 bond leads to a non-planar, non-aromatic dihydrouracil ring. This puckered conformation disrupts the base stacking interactions that are crucial for stabilizing helical RNA structures.[1]

-

Conformational Flexibility: The lack of a rigid planar ring and the preference for a C2'-endo sugar pucker impart significant conformational flexibility to the RNA backbone.[1]

Structure and Conformation of Dihydrouridine and its Monophosphate

The structural and conformational parameters of dihydrouridine and its monophosphate have been elucidated through various experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Dihydrouracil Base

The dihydrouracil ring of dihydrouridine is not flat like uracil. Instead, it adopts a puckered conformation. This puckering disrupts the ability of the base to participate in the stabilizing stacking interactions that are characteristic of A-form RNA helices.

Ribose Sugar Pucker

The ribose sugar in ribonucleosides can exist in two major puckered conformations: C3'-endo and C2'-endo. In standard A-form RNA helices, the C3'-endo conformation is predominant. However, dihydrouridine shows a strong preference for the C2'-endo conformation.[1] This preference for the C2'-endo pucker contributes to the increased flexibility of the phosphodiester backbone in regions of RNA containing dihydrouridine.

Glycosidic Bond Torsion Angle

The torsion angle (χ) around the N-glycosidic bond, which connects the base to the ribose sugar, can be either syn or anti. In standard RNA helices, the anti conformation is favored. NMR studies on dihydrouridine have shown that both syn and anti conformations can exist in equilibrium, with the populations of each being roughly equal.[4]

Quantitative Conformational Data

The following table summarizes key conformational parameters for dihydrouridine monophosphate, providing a quantitative basis for understanding its structural properties.

| Parameter | Value/Preference | Significance | Reference |

| Base Conformation | Non-planar, puckered | Disrupts base stacking, leading to local destabilization of helical structures. | [1] |

| Ribose Sugar Pucker | C2'-endo | Increases the flexibility of the phosphodiester backbone. | [1] |

| Glycosidic Bond | syn / anti equilibrium | Allows for a wider range of possible conformations in RNA loops. | [4] |

| Backbone Torsion Angles | gauche-trans or trans-gauche around C4'-C5' | Deviates from the more common gauche-gauche rotamer, further contributing to conformational variability. | [1] |

This compound: An Extrapolation

It is highly probable that this compound would retain the key features of the monophosphate:

-

A non-planar dihydrouracil base.

-

A strong preference for the C2'-endo ribose pucker.

-

A dynamic equilibrium between syn and anti glycosidic bond conformations.

The addition of a second phosphate group would primarily affect the electrostatic properties and the potential for metal ion coordination at the 5' end of the molecule. The overall conformational flexibility imparted by the dihydrouracil moiety would be expected to remain.

Experimental Protocols

The characterization of dihydrouridine-containing molecules relies on a combination of techniques to determine their three-dimensional structure and dynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of nucleotides in solution.

-

¹H NMR: Used to determine the ribose pucker conformation by analyzing the coupling constants between the sugar protons (e.g., J(H1'-H2')). The relative populations of C2'-endo and C3'-endo conformers can be calculated from these coupling constants. It is also used to study the syn/anti equilibrium through the observation of the Nuclear Overhauser Effect (NOE) between the base and sugar protons.[4]

-

³¹P NMR: Provides information about the conformation of the phosphodiester backbone.

-

Sample Preparation: A typical sample for NMR analysis would consist of the purified dihydrouridine nucleotide dissolved in a deuterated solvent such as D₂O or DMSO-d₆.[4] The concentration would typically be in the millimolar range.

-

Data Analysis: The analysis of NMR spectra involves the assignment of resonances to specific nuclei and the measurement of coupling constants and NOEs. This data is then used to build a model of the molecule's conformation in solution.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

-

Crystallization: The first and often most challenging step is to obtain high-quality crystals of the dihydrouridine nucleotide. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).

-

Data Collection: The crystals are then exposed to a beam of X-rays, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is used to calculate an electron density map, from which the positions of the individual atoms can be determined, yielding a detailed three-dimensional structure.

Signaling Pathways and Logical Relationships

The primary biological role of dihydrouridine is not in signaling in the traditional sense but in modulating the structure and function of RNA. The enzymatic pathway for its synthesis is a key logical relationship to understand its presence in biological systems.

References

- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

Enzymatic Synthesis of Dihydrouridine in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrouridine (D), a ubiquitous modified nucleoside, is synthesized post-transcriptionally in RNA molecules through the enzymatic reduction of uridine. This modification is catalyzed by a conserved family of flavin-dependent enzymes known as dihydrouridine synthases (Dus). Contrary to what the name "dihydrouridine diphosphate" might imply, the synthesis does not occur on a free nucleotide diphosphate. Instead, Dus enzymes act on uridine residues already incorporated into an RNA polymer, most notably transfer RNA (tRNA), but also ribosomal RNA (rRNA) and messenger RNA (mRNA). This guide provides a comprehensive overview of the enzymatic synthesis of dihydrouridine in RNA, including the catalytic mechanism, quantitative data on enzyme kinetics, and detailed experimental protocols for its in vitro reconstitution and analysis.

The Enzymatic Pathway of Dihydrouridine Formation in RNA

The synthesis of dihydrouridine is a redox reaction that reduces the C5-C6 double bond of a uridine base within an RNA molecule.[1] This reaction is catalyzed by dihydrouridine synthases (Dus), a family of enzymes found across all domains of life.[2][3]

The overall reaction can be summarized as follows:

Uridine-containing RNA + NAD(P)H + H⁺ → Dihydrouridine-containing RNA + NAD(P)⁺

The catalytic cycle involves two main half-reactions:

-

Reductive Half-Reaction: The flavin cofactor (FMN or FAD) bound to the Dus enzyme is reduced by a hydride transfer from NADPH or NADH.[4][5]

-

Oxidative Half-Reaction: The reduced flavin then transfers a hydride to the C6 of the target uridine, while a conserved cysteine residue in the active site protonates C5, leading to the formation of dihydrouridine.[2]

Different families of Dus enzymes exhibit specificity for different uridine positions within the tRNA molecule. For example, in E. coli, DusA modifies positions 20 and 20a, DusB modifies position 17, and DusC modifies position 16.[1] In eukaryotes, four distinct Dus families (Dus1-4) have non-overlapping specificities for various positions in tRNA.[6]

Quantitative Data on Dihydrouridine Synthase Activity

The activity of dihydrouridine synthases can be quantified through various methods, including monitoring NAD(P)H oxidation or direct measurement of dihydrouridine formation in the RNA substrate.

Table 1: Kinetic Parameters of Dihydrouridine Synthases

| Enzyme | Organism | Substrate | KM (NADPH) | kcat (NADPH oxidation) | Reference |

| DusBMCap | Mycoplasma capricolum | bulk tRNA | >100 µM | N/A | [7] |

| hDus2 | Human | in vitro transcribed tRNA | ~6.5 µM | N/A | [8] |

| DusA | E. coli | N/A | N/A | 2.8 x 10-2 µM-1s-1 | [4] |

N/A: Not available in the cited literature.

Table 2: Dihydrouridine Content in E. coli tRNA

| E. coli Strain | Dihydrouridine / tRNA molecule | Reference |

| Wild-type | ~1.5 | [7] |

| ΔdusA | ~0.6 | [7] |

| ΔdusB | ~0.9 | [7] |

| ΔdusC | ~1.3 | [7] |

Experimental Protocols

Expression and Purification of Recombinant Dihydrouridine Synthase (Example: DusB from Mycoplasma capricolum)

This protocol is adapted from the expression and purification of DusBMCap.[1][7]

-

Cloning: The gene encoding the dihydrouridine synthase is cloned into an expression vector, such as pET15b, which allows for the production of a His-tagged protein.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) Star).

-

Cell Growth and Induction:

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 100 µg/mL ampicillin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 1.8.

-

Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture overnight at 16°C.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the His-tagged protein with a high concentration of imidazole (e.g., 250 mM).

-

Further purify the protein by size-exclusion chromatography.

-

Assess protein purity by SDS-PAGE.

-

In Vitro Dihydrouridine Synthase Activity Assay

This protocol provides a general framework for assaying the activity of a purified Dus enzyme on a tRNA substrate.[4][7]

-

Reaction Mixture: Prepare the following reaction mixture in a total volume of 50-100 µL:

-

Reaction Initiation and Incubation:

-

Reaction Quenching: Stop the reaction by adding an equal volume of acidic phenol and centrifuging to separate the aqueous and phenolic phases.[4][7]

-

tRNA Purification: Precipitate the tRNA from the aqueous phase with ethanol and further purify using a spin column (e.g., MicroSpin G-25) to remove unincorporated nucleotides and salts.[7]

Quantification of Dihydrouridine

This is a highly sensitive and accurate method for quantifying dihydrouridine.[4][9][10][11]

-

RNA Digestion: Digest the purified tRNA to nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.

-

LC-MS/MS:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transition for dihydrouridine is typically from the protonated molecular ion [M+H]⁺ to the fragment corresponding to the dihydrouracil base.

-

Quantification can be achieved by comparing the peak area of dihydrouridine to that of a stable isotope-labeled internal standard.

-

This method provides a less sensitive but more accessible alternative to LC-MS/MS.[7][12]

-

Hydrolysis of Dihydrouridine: Treat the tRNA sample with 1 M KOH for 30 minutes at 37°C to hydrolyze the dihydrouridine ring.[12]

-

Acidification and Derivatization:

-

Color Development and Measurement:

Visualizations

Caption: Catalytic cycle of dihydrouridine synthase (Dus).

Caption: Experimental workflow for in vitro synthesis and analysis.

References

- 1. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of dihydrouridine formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring a unique class of flavoenzymes: Identification and biochemical characterization of ribosomal RNA dihydrouridine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of 5,6-Dihydrouridine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,6-dihydrouridine diphosphate (DHUDP), a modified nucleotide of interest in various biochemical and pharmaceutical research areas. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the laboratory preparation of this compound.

Introduction

5,6-Dihydrouridine (DHU) is a non-aromatic, modified pyrimidine nucleoside found in the D-loop of transfer RNAs (tRNAs) across all domains of life.[1][2] The reduction of the C5-C6 double bond in uridine to form dihydrouridine introduces significant conformational flexibility into the RNA backbone, impacting its structure and function.[1][2][3] While the roles of DHU and its monophosphate (DHUMP) within tRNA are subjects of ongoing research, the diphosphate form (DHUDP) represents a key intermediate for the potential enzymatic synthesis of DHU-containing nucleic acids and as a molecular probe to investigate the activity of various enzymes involved in nucleotide metabolism.

This guide details a three-stage chemical synthesis approach to obtain 5,6-dihydrouridine diphosphate, commencing from the readily available starting material, uridine. The described pathway is constructed from established methodologies in nucleoside and nucleotide chemistry.

Overall Synthesis Workflow

The chemical synthesis of 5,6-dihydrouridine diphosphate can be conceptualized as a three-part process:

-

Reduction of Uridine: The initial step involves the selective reduction of the 5,6-double bond of the uracil base in uridine to yield 5,6-dihydrouridine.

-

Monophosphorylation: The 5'-hydroxyl group of 5,6-dihydrouridine is then phosphorylated to produce 5,6-dihydrouridine monophosphate (DHUMP).

-

Diphosphorylation: Finally, the monophosphate is converted to the target 5,6-dihydrouridine diphosphate (DHUDP).

Figure 1: Overall workflow for the chemical synthesis of 5,6-dihydrouridine diphosphate.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the synthesis. Appropriate protecting groups for the ribose hydroxyls are crucial for regioselective phosphorylation and to prevent side reactions.

Stage 1: Reduction of Uridine to 5,6-Dihydrouridine

This protocol is based on the catalytic hydrogenation of uridine.

Methodology:

-

Dissolution: Dissolve uridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude 5,6-dihydrouridine by silica gel chromatography.

Stage 2: Synthesis of 5,6-Dihydrouridine Monophosphate (DHUMP)

This stage involves the protection of the 2' and 3'-hydroxyl groups of 5,6-dihydrouridine, followed by phosphorylation of the 5'-hydroxyl group.

3.2.1. Protection of 2',3'-Hydroxyl Groups

-

Reaction Setup: Suspend 5,6-dihydrouridine (1.0 eq) in anhydrous acetonitrile.

-

Protecting Group Addition: Add a suitable protecting group reagent, for example, an acetal-forming reagent like 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), to protect the 2' and 3'-hydroxyls as an isopropylidene ketal.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC.

-

Quenching and Extraction: Quench the reaction with a weak base (e.g., triethylamine) and extract the product into an organic solvent.

-

Purification: Purify the protected 5,6-dihydrouridine by silica gel chromatography.

3.2.2. Monophosphorylation

-

Azeotropic Drying: Co-evaporate the protected 5,6-dihydrouridine (1.0 eq) with anhydrous pyridine twice to ensure dryness.

-

Phosphorylation Reaction: Dissolve the dried starting material in anhydrous pyridine and cool to 0°C. Add a phosphorylating agent such as phosphoryl chloride (POCl₃) dropwise.

-

Hydrolysis: After the reaction is complete (monitored by TLC), slowly add water to hydrolyze the intermediate.

-

Deprotection: Remove the protecting group under acidic conditions (e.g., with aqueous acetic acid).

-

Purification: Purify the resulting 5,6-dihydrouridine monophosphate by ion-exchange chromatography.

Stage 3: Synthesis of 5,6-Dihydrouridine Diphosphate (DHUDP)

This protocol is adapted from the Ludwig-Eckstein method for the synthesis of nucleoside diphosphates via a dichlorophosphate intermediate.[4]

Methodology:

-

Drying: Thoroughly dry 5,6-dihydrouridine monophosphate (1.0 eq) by co-evaporation with anhydrous pyridine.

-

Formation of Dichlorophosphate Intermediate: Dissolve the dried DHUMP in a minimal amount of trimethyl phosphate. Add phosphoryl chloride (POCl₃) and stir at 0°C. This in situ generates the reactive dichlorophosphate intermediate.

-

Reaction with Phosphate: In a separate flask, prepare a solution of tributylammonium phosphate in anhydrous dimethylformamide (DMF). Add this solution to the reaction mixture containing the dichlorophosphate intermediate.

-

Hydrolysis and Work-up: After the reaction is complete, hydrolyze the mixture with a triethylammonium bicarbonate (TEAB) buffer.

-

Purification: Purify the final product, 5,6-dihydrouridine diphosphate, by anion-exchange chromatography (e.g., using a DEAE-Sephadex column).

Figure 2: Diphosphorylation of DHUMP via a dichlorophosphate intermediate.

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis of 5,6-dihydrouridine diphosphate, based on typical yields for analogous reactions in the literature. Actual yields may vary depending on experimental conditions and scale.

Table 1: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Uridine Reduction | Uridine, H₂, 10% Pd/C | Methanol | Room Temperature | 4-8 | 85-95 |

| 2',3'-OH Protection | 5,6-Dihydrouridine, 2,2-Dimethoxypropane, p-TsOH | Acetonitrile | Room Temperature | 2-4 | 80-90 |

| Monophosphorylation | Protected DHU, POCl₃ | Pyridine | 0 | 2-3 | 60-75 |

| Diphosphorylation | DHUMP, POCl₃, Tributylammonium Phosphate | Trimethyl Phosphate, DMF | 0 | 3-5 | 50-70 |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Uridine | C₉H₁₂N₂O₆ | 244.20 | White crystalline solid |

| 5,6-Dihydrouridine | C₉H₁₄N₂O₆ | 246.22 | White solid |

| 5,6-Dihydrouridine Monophosphate | C₉H₁₅N₂O₉P | 326.20 | White powder |

| 5,6-Dihydrouridine Diphosphate | C₉H₁₆N₂O₁₂P₂ | 406.18 | White powder |

Biological Context and Signaling

Currently, there are no well-defined signaling pathways specifically attributed to 5,6-dihydrouridine diphosphate. The primary biological significance of dihydrouridine is its presence in tRNA, where it is synthesized at the polynucleotide level by dihydrouridine synthases. These enzymes utilize uridine within a folded tRNA molecule as a substrate. The enzymatic synthesis of DHU in tRNA is a critical post-transcriptional modification that ensures tRNA stability and flexibility.

Figure 3: Enzymatic formation of dihydrouridine in tRNA.

Conclusion

The chemical synthesis of 5,6-dihydrouridine diphosphate is a multi-step process that requires careful control of reaction conditions and the use of appropriate protecting group strategies. This guide provides a robust framework for the laboratory preparation of this modified nucleotide, enabling further research into its biochemical properties and potential applications in drug development and molecular biology. The methodologies presented are based on established principles of nucleotide chemistry and can be adapted and optimized for specific laboratory settings.

References

- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]

Dihydrouridine in Cellular Metabolism: A Technical Guide on its Synthesis and Incorporation into RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a ubiquitous modified nucleoside, plays a critical role in the structure and function of various RNA molecules. While the existence of dihydrouridine triphosphate (DHUTP) and its potential for incorporation into RNA has been demonstrated in vitro, the primary biological route to dihydrouridine-containing RNA is post-transcriptional modification of uridine residues. This guide provides a comprehensive overview of the enzymatic synthesis of dihydrouridine, focusing on the well-characterized pathway catalyzed by dihydrouridine synthases (Dus). We delve into the enzymatic mechanisms, substrate specificities, and the structural and functional consequences of this modification. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of dihydrouridine in RNA and for assaying Dus enzyme activity, providing a valuable resource for researchers in the fields of RNA biology and drug development.

Introduction to Dihydrouridine

Dihydrouridine is a modified pyrimidine nucleoside formed by the reduction of the C5-C6 double bond of uridine.[1][2] This modification is one of the most common post-transcriptional modifications found in transfer RNA (tRNA), where it is famously located in the "D-loop".[2][3] However, its presence has also been identified in other RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nucleolar RNAs (snoRNAs).[3][4][5]

The saturation of the uracil ring in dihydrouridine introduces significant structural changes compared to uridine. The dihydrouracil base is non-planar, which disrupts base stacking interactions within the RNA helix.[1][4] This leads to increased conformational flexibility in the RNA backbone, impacting RNA folding, stability, and interactions with proteins.[1][2]

The Primary Biosynthetic Pathway: Post-Transcriptional Modification by Dihydrouridine Synthases (Dus)

Contrary to a hypothetical pathway involving the direct phosphorylation of dihydrouridine diphosphate (DHUDP) to dihydrouridine triphosphate (DHUTP) for subsequent incorporation into RNA, the predominant and well-established mechanism for dihydrouridine synthesis in vivo is the post-transcriptional modification of uridine residues already present in an RNA polymer. This reaction is catalyzed by a conserved family of enzymes known as dihydrouridine synthases (Dus).

Enzymatic Mechanism of Dihydrouridine Synthases

Dus enzymes are flavin-dependent oxidoreductases that utilize a reduced flavin mononucleotide (FMN) cofactor to catalyze the reduction of a specific uridine residue within a target RNA molecule.[2][6][7] The overall reaction involves the transfer of a hydride ion from NADPH to FMN, followed by the reduction of the uridine base.[1]

The catalytic cycle can be summarized in the following steps:

-

Reductive Half-Reaction: The enzyme-bound FMN is reduced to FMNH₂ by NADPH.

-

RNA Binding: The Dus enzyme specifically recognizes and binds to its target RNA substrate. This recognition is highly specific and often depends on the three-dimensional structure of the RNA.

-

Oxidative Half-Reaction: The reduced flavin (FMNH₂) donates a hydride to the C6 of the target uridine base, while a conserved cysteine residue in the active site protonates C5. This results in the formation of dihydrouridine and the oxidized FMN cofactor.

-

Product Release: The modified RNA is released from the enzyme.

Substrate Specificity and Diversity of Dus Enzymes

Different organisms possess multiple Dus enzymes, each with distinct substrate specificities, targeting specific uridine residues in different RNA molecules. For example, in Escherichia coli, DusA, DusB, and DusC are responsible for modifying different positions within the D-loop of tRNAs. Eukaryotes also have a set of Dus enzymes with specificities for different tRNAs and other RNA species.

Quantitative Data on Dihydrouridine Synthesis

Quantitative data on the enzymatic activity of Dus enzymes is crucial for understanding their role in cellular processes and for the development of potential inhibitors.

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Dus2 | Saccharomyces cerevisiae | in vitro transcribed tRNA(Leu) | N/A | Very low | [7] |

| Dus2 | Saccharomyces cerevisiae | Native tRNA(Leu) from DUS2 knockout | N/A | ~600-fold increase over in vitro substrate | [7] |

Note: Kinetic data for Dus enzymes is often challenging to obtain due to the complex nature of their RNA substrates. The data for yeast Dus2 highlights the importance of other tRNA modifications for efficient dihydrouridine synthesis.

Experimental Protocols

Detection and Quantification of Dihydrouridine in RNA

Several methods are available for the detection and quantification of dihydrouridine in RNA.

4.1.1. High-Performance Liquid Chromatography (HPLC)

This method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation and quantification using reverse-phase HPLC.

Protocol Outline:

-

RNA Isolation: Isolate total RNA or a specific RNA fraction from the cells or tissue of interest.

-

RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Analysis: Separate the resulting nucleosides by reverse-phase HPLC with a C18 column.

-

Quantification: Monitor the elution profile using a UV detector at 254 nm. The amount of dihydrouridine can be quantified by comparing the peak area to a standard curve of known dihydrouridine concentrations.

4.1.2. D-Seq and Rho-Seq (High-Throughput Sequencing)

These are sequencing-based methods that allow for the transcriptome-wide mapping of dihydrouridine sites.[4][5] They rely on the chemical properties of dihydrouridine, which can be modified to induce stops or mutations during reverse transcription.

Dihydrouridine Synthase (Dus) Activity Assay

This assay measures the in vitro activity of a purified Dus enzyme.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified Dus enzyme

-

Target RNA substrate (e.g., in vitro transcribed tRNA)

-

NADPH

-

FMN

-

Reaction buffer (e.g., Tris-HCl, MgCl₂)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Time Points: Take aliquots at different time points.

-

Analysis: Stop the reaction and analyze the formation of dihydrouridine in the RNA substrate using one of the detection methods described in section 4.1.

The Hypothetical DHUDP to DHUTP Pathway

While the primary route of dihydrouridine incorporation is post-transcriptional, early in vitro studies demonstrated that chemically synthesized 5,6-dihydrouridine triphosphate can be incorporated into RNA by DNA-dependent RNA polymerase.[8] This suggests that if DHUTP were present in the cellular nucleotide pool, it could potentially be used as a substrate for transcription. However, there is currently no substantial evidence for a dedicated enzymatic pathway that converts DHUDP to DHUTP in vivo, nor is there evidence for a significant cellular pool of free DHUDP or DHUTP. The catabolism of dihydrouridine-containing RNA would likely lead to the formation of dihydrouridine or its monophosphate, which would then enter a salvage pathway or be further degraded.

Conclusion

The formation of dihydrouridine in RNA is a critical post-transcriptional modification that significantly influences RNA structure and function. The enzymatic conversion of uridine to dihydrouridine is carried out by the highly specific Dus enzymes. While the concept of a DHUDP to DHUTP precursor pathway is intriguing, the current body of scientific evidence strongly supports post-transcriptional modification as the primary, if not exclusive, mechanism for dihydrouridine incorporation in biological systems. Understanding the intricacies of Dus enzyme function and the impact of dihydrouridine on RNA biology is essential for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies targeting RNA-modifying enzymes.

References

- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of dihydrouridine synthase 2 from yeast and the importance of modifications for efficient tRNA reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorporation of 5,6-dihydrouridine triphosphate into ribonucleic acid by DNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Dihydrouridine in Nucleotide Metabolism and RNA Modification

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the synthesis, function, and significance of dihydrouridine, a modified nucleotide, within the broader context of RNA metabolism. It clarifies the post-transcriptional nature of dihydrouridine synthesis and the role of dihydrouridine synthase enzymes, while addressing the user's query regarding "dihydrouridine diphosphate."

Introduction: The Post-Transcriptional Synthesis of Dihydrouridine

Contrary to the metabolic pathways of canonical nucleotides, dihydrouridine (D) is not incorporated into RNA during transcription via a this compound precursor. Instead, it is synthesized post-transcriptionally through the enzymatic reduction of a uridine residue already present in an RNA molecule.[1][2] This modification is carried out by a family of enzymes known as dihydrouridine synthases (Dus).[2] Therefore, the role of "this compound" in nucleotide metabolism as a direct building block for RNA is not a recognized pathway. The metabolic significance of dihydrouridine lies in its function as an RNA modification that imparts unique structural and functional properties to the RNA molecule.[3][4]

Dihydrouridine is one of the most common modified nucleosides found in transfer RNA (tRNA) across bacteria and eukaryotes, and has also been identified in ribosomal RNA (rRNA) and messenger RNA (mRNA).[2][5][6] Its presence influences RNA structure and function, making the study of its synthesis and biological roles crucial for understanding gene expression and regulation.

The Enzymatic Synthesis of Dihydrouridine

The formation of dihydrouridine is a redox reaction catalyzed by dihydrouridine synthases (Dus), which are flavin-dependent enzymes.[7][8] These enzymes utilize a flavin cofactor (FMN or FAD) and a reducing agent, typically NADPH, to reduce the C5-C6 double bond of a specific uridine residue within a target RNA molecule.[1][7][9]

The general mechanism proceeds in two half-reactions:

-

Reductive Half-Reaction: The Dus enzyme is first reduced by NADPH, which transfers a hydride to the enzyme-bound flavin cofactor (FMN or FAD), resulting in a reduced flavin (FMNH- or FADH-).[7][8]

-

Oxidative Half-Reaction: The reduced flavin within the enzyme then transfers a hydride to the C5-C6 double bond of the target uridine residue in the RNA substrate, forming dihydrouridine.[2][8] An active site cysteine residue is often involved in protonating the uracil base during this process.[8]

The reaction is reversible, and Dus enzymes have been shown to be capable of oxidizing dihydrouridine back to uridine under certain conditions.[8]

Dihydrouridine Synthase (Dus) Enzyme Families

Dus enzymes are a conserved family of proteins found in all domains of life.[2] They exhibit specificity for the type of RNA and the position of the uridine to be modified.

-

In E. coli: Three main Dus enzymes have been identified: DusA, DusB, and DusC, each responsible for modifying specific uridine residues in tRNAs.[2][10] A recently identified enzyme, RdsA, is responsible for dihydrouridine formation in 23S rRNA.[9]

-

In Saccharomyces cerevisiae: Four Dus enzymes (Dus1p, Dus2p, Dus3p, and Dus4p) are known to modify various tRNAs.[1]

-

In Humans: Human Dus enzymes, such as hDus2, have been identified and are implicated in cellular processes and disease states like cancer.[5]

Structural and Functional Consequences of Dihydrouridine in RNA

The reduction of the C5-C6 double bond in the uracil ring has significant consequences for the structure of the nucleoside and the RNA molecule in which it resides.

-

Loss of Aromaticity and Planarity: Dihydrouracil, the base in dihydrouridine, is non-aromatic and non-planar, which is a unique feature among RNA modifications.[7]

-

Increased Conformational Flexibility: This non-planar structure disrupts the base stacking that is characteristic of A-form helical RNA.[3][4] Dihydrouridine promotes a C2'-endo sugar pucker conformation, which leads to greater conformational flexibility in the RNA backbone.[3][4][7]

-

Destabilization of RNA Structure: By hindering base stacking and favoring a more flexible backbone, dihydrouridine can destabilize local RNA structure.[3][4] This is in contrast to other modifications like pseudouridylation or ribose methylation, which tend to stabilize RNA structures.[3][4]

These structural changes have important functional implications:

-

tRNA Structure and Function: In tRNAs, dihydrouridine is most commonly found in the D-loop, where its flexibility is thought to be important for the correct folding and tertiary structure of the tRNA molecule.[1][2] It may also play a role in the interaction of tRNA with other components of the translational machinery.

-

mRNA Regulation: The discovery of dihydrouridine in mRNA suggests roles in regulating mRNA stability, splicing, and translation.[6][11] For example, the presence of dihydrouridine in an intron has been shown to be necessary for the proper splicing of the RPL30 pre-mRNA in yeast.[6]

-

rRNA Function: A dihydrouridine modification in the 23S rRNA of E. coli is located near the peptidyl transferase center, suggesting a role in fine-tuning ribosome function.[9]

Quantitative Data

The following tables summarize available quantitative data on dihydrouridine abundance and the kinetic parameters of dihydrouridine synthases.

| RNA Type | Organism | Dihydrouridine Content (residues/molecule) | Citation |

| Unfractionated tRNA | E. coli | 1.4 | [12] |

| 23S rRNA | E. coli | 1.1 | [12] |

| tRNASer(VGA) | E. coli | 2.03 | [12] |

| tRNAThr(GGU) | E. coli | 2.84 | [12] |

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Citation |

| E. coli DusA | NADPH | 15.1 ± 1.5 | 0.0028 ± 0.0001 | [13] |

| E. coli DusB | NADPH | 19.4 ± 1.6 | 0.0016 ± 0.0001 | [13] |

| E. coli DusC | NADPH | 18.2 ± 1.8 | 0.0013 ± 0.0001 | [13] |

| S. cerevisiae Dus2 | pre-tRNALeu | N/A | 3.5 x 10-5 | [8] |

Experimental Protocols

Detection and Quantification of Dihydrouridine

Several methods have been developed for the detection and quantification of dihydrouridine in RNA.

5.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a highly sensitive and accurate method for quantifying dihydrouridine.

-

Protocol:

-

Isolate the RNA of interest.

-

Enzymatically digest the RNA to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

Add a known amount of a stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]dihydrouridine.

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the nucleosides using a mass spectrometer with selected ion monitoring. The ratio of the signal from the unlabeled dihydrouridine to the labeled internal standard is used to determine the amount of dihydrouridine in the original sample.[12]

-

5.1.2. Dihydrouridine Sequencing (D-seq)

This method allows for the transcriptome-wide mapping of dihydrouridine sites with single-nucleotide resolution.

-

Protocol:

-

Treat total RNA with sodium borohydride (NaBH₄). This reduces dihydrouridine to tetrahydrouridine.

-

This chemical modification causes reverse transcriptase to stall or misincorporate nucleotides at the modified site during cDNA synthesis.

-

Prepare a sequencing library from the resulting cDNA fragments.

-

Sequence the library and analyze the data to identify positions with a high frequency of reverse transcription stops or mutations, which correspond to the locations of dihydrouridine.[11]

-

5.1.3. AlkAniline-Seq

This method relies on the chemical instability of the dihydrouridine ring.

-

Protocol:

-

Treat RNA with an alkaline solution (e.g., sodium carbonate buffer), which opens the dihydrouridine ring.

-

Treat the RNA with aniline, which specifically cleaves the RNA backbone at the site of the opened dihydrouridine ring, leaving a 5'-phosphate on the downstream fragment.

-

Ligate a sequencing adapter to the 5'-phosphate of the cleaved fragments.

-

Perform reverse transcription, library preparation, and sequencing to map the cleavage sites, which correspond to the original locations of dihydrouridine.[14]

-

In Vitro Dihydrouridine Synthase Activity Assay

This assay is used to measure the enzymatic activity of Dus enzymes.

-

Protocol:

-

Purify the recombinant Dus enzyme.

-

Prepare the RNA substrate, which can be an in vitro transcribed RNA or a purified native RNA.

-

Set up a reaction mixture containing the Dus enzyme, RNA substrate, NADPH, and a suitable buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

-

Alternatively, the formation of dihydrouridine in the RNA substrate can be quantified using LC-MS as described above.[13][15]

-

Visualizations

Signaling Pathways and Workflows

Caption: Enzymatic pathway of dihydrouridine synthesis by Dus enzymes.

Caption: Experimental workflow for Dihydrouridine Sequencing (D-seq).

Conclusion and Future Directions

The study of dihydrouridine has evolved from its initial identification in tRNA to the recognition of its widespread presence and functional importance in various RNA species. While "this compound" does not play a direct role as a substrate in nucleotide metabolism for transcription, the post-transcriptional synthesis of dihydrouridine is a critical process with profound effects on RNA structure and function. The enzymes responsible for this modification, the dihydrouridine synthases, are emerging as important players in gene regulation and cellular physiology.

Future research will likely focus on several key areas:

-

Expanding the D-transcriptome: Identifying the full complement of dihydrouridine sites in different organisms and cell types under various conditions.

-

Functional Characterization of Novel D Sites: Elucidating the precise molecular mechanisms by which dihydrouridine modifications in mRNA and other non-coding RNAs regulate cellular processes.

-

Dus Enzymes as Drug Targets: Given the association of elevated Dus expression and dihydrouridine levels with cancer, these enzymes represent potential therapeutic targets.[11][16] Further investigation into the structure and function of human Dus enzymes could pave the way for the development of specific inhibitors.

-

Dynamics of Dihydrouridylation: Investigating whether the formation of dihydrouridine is a dynamic and reversible process in response to cellular signals, which would add another layer of complexity to epitranscriptomic regulation.

A deeper understanding of dihydrouridine metabolism and its downstream consequences will provide valuable insights into the intricate world of RNA modifications and their role in health and disease.

References

- 1. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 2. Molecular evolution of dihydrouridine synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 7. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Exploring a unique class of flavoenzymes: Identification and biochemical characterization of ribosomal RNA dihydrouridine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Function of Dihydrouridine in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), one of the most abundant and conserved modified nucleosides, has long been recognized as a key component of transfer RNA (tRNA). However, recent discoveries have expanded its presence to messenger RNA (mRNA) and other non-coding RNAs, sparking renewed interest in its functional significance. This technical guide provides an in-depth exploration of the multifaceted roles of dihydrouridine in RNA biology. We delve into its biosynthesis, its profound impact on RNA structure and function, and its emerging connections to human health and disease. This document consolidates current knowledge, presents quantitative data in a structured format, offers detailed experimental protocols for its study, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Chemical and Structural Uniqueness of Dihydrouridine

Dihydrouridine is formed through the enzymatic reduction of the C5-C6 double bond of uridine, a reaction catalyzed by a conserved family of enzymes known as dihydrouridine synthases (Dus)[1][2]. This seemingly simple modification has profound consequences for the nucleobase's structure and properties. Unlike the planar and aromatic uracil ring, the resulting 5,6-dihydrouracil is non-planar and non-aromatic[2][3]. This unique structural feature prevents it from participating in standard base-stacking interactions that are crucial for the stability of canonical A-form RNA helices[4].

The puckering of the ribose sugar is also significantly influenced by the presence of dihydrouridine. It preferentially adopts a C2'-endo conformation, which is more flexible compared to the C3'-endo conformation typical of nucleotides within an A-form helix[5][6]. This inherent flexibility is a defining characteristic of dihydrouridine and a key determinant of its functional roles in RNA.

Biosynthesis of Dihydrouridine: The Dihydrouridine Synthase (Dus) Family

The synthesis of dihydrouridine is a post-transcriptional modification catalyzed by dihydrouridine synthases (Dus), a family of flavin-dependent enzymes that utilize NADPH as a cofactor[1][2][7]. These enzymes are found across all domains of life, highlighting the conserved importance of this RNA modification[1][8].

Different organisms possess a varying number of Dus enzymes, each exhibiting specificity for particular uridine residues within different RNA molecules. For instance, Saccharomyces cerevisiae has four Dus enzymes (Dus1-4), while Escherichia coli has three (DusA, B, C)[1][8]. In eukaryotes, including humans, there are four known DUS enzymes (DUS1L, DUS2L, DUS3L, and DUS4L)[9][10]. Each of these enzymes is responsible for modifying specific positions in tRNAs and, as recently discovered, in other RNA species as well[9][11][12].

The catalytic mechanism involves the transfer of a hydride from the reduced flavin mononucleotide (FMN) cofactor to the C6 of the target uridine, followed by protonation at C5, often involving a conserved cysteine residue in the active site[1][7].

Functional Roles of Dihydrouridine in RNA

Impact on RNA Structure and Stability

The primary role of dihydrouridine is to introduce localized flexibility into RNA structures. By disrupting base stacking and favoring a C2'-endo sugar pucker, dihydrouridine destabilizes the rigid A-form helical structure[5][6]. This increased conformational freedom is crucial for the proper folding and function of complex RNA molecules like tRNA, where it is predominantly found in the D-loop[1][13]. The flexibility imparted by dihydrouridine allows the D-loop and T-loop of tRNA to interact, which is essential for maintaining the canonical L-shaped tertiary structure[14].

While generally considered a destabilizing element, in some contexts, dihydrouridine can contribute to the overall stability of an RNA structure by facilitating specific tertiary interactions that would otherwise be sterically hindered[15][16].

Dihydrouridine in Transfer RNA (tRNA)

Dihydrouridine is a hallmark modification of tRNA, giving the "D-loop" its name. The presence of dihydrouridine in this loop is critical for the correct folding and stability of the tRNA molecule[13][16]. The flexibility it provides is thought to be important for the recognition of tRNA by aminoacyl-tRNA synthetases and for the interaction of the tRNA with the ribosome during translation[17].

The abundance of dihydrouridine in tRNAs can vary depending on environmental conditions. For instance, psychrophilic (cold-adapted) organisms have a higher content of dihydrouridine in their tRNAs, suggesting a role in maintaining tRNA flexibility at low temperatures[1][2].

Dihydrouridine in Messenger RNA (mRNA) and Other Non-Coding RNAs

The discovery of dihydrouridine in mRNA has opened up new avenues of research into its regulatory functions[4][11][18]. Dihydrouridylation of mRNA has been implicated in the regulation of translation and splicing[11][18]. For example, in fission yeast, the dihydrouridylation of tubulin mRNA by Dus3 is required for proper meiotic chromosome segregation, and this modification appears to be conserved in humans[19][20].

The presence of dihydrouridine in mRNA can influence its structure, potentially creating or resolving secondary structures that affect the accessibility of the transcript to the translational machinery or splicing factors[4][11]. Dihydrouridine has been found in the 5' and 3' untranslated regions (UTRs) as well as in the coding sequences of mRNAs[11].

Dihydrouridine in Cellular Processes and Disease

Emerging evidence suggests that dihydrouridine and the enzymes that synthesize it play important roles in various cellular processes and are implicated in human diseases.

Stress Response

The levels of dihydrouridine in RNA can change in response to cellular stress. For example, oxidative stress has been shown to differentially affect the activity of bacterial Dus enzymes[10][15][21]. In yeast, the loss of specific Dus enzymes leads to altered sensitivity to DNA damaging agents and oxidative stress, suggesting a role for dihydrouridine in the cellular stress response[22].

Translational Regulation

The modification of tRNAs with dihydrouridine can influence the efficiency and fidelity of translation in a cell-type-specific manner[9][23]. The loss of dihydrouridine on specific tRNAs can perturb the translation of a subset of codons, indicating a role in fine-tuning protein synthesis[9][17].

Cancer

Alterations in the levels of dihydrouridine and the expression of Dus enzymes have been linked to cancer. Increased levels of dihydrouridine have been observed in cancerous tissues[1]. Furthermore, the overexpression of human DUS2 has been implicated in pulmonary carcinogenesis, suggesting that Dus enzymes could be potential therapeutic targets[1][8].

Quantitative Data on Dihydrouridine

The following tables summarize key quantitative data related to the structural and kinetic aspects of dihydrouridine and its synthesis.

Table 1: Thermodynamic Parameters of Ribose Conformation

| Nucleoside/Oligonucleotide | Keq ([C2'-endo]/[C3'-endo]) at 25°C | ΔH (kcal/mol) for C2'-endo stabilization (relative to Up) | Reference |

| Uridine monophosphate (Up) | 0.85 | - | [5] |

| Dihydrouridine monophosphate (Dp) | 2.08 | 1.5 | [5][6] |

| D in ApDpA | 10.8 | 5.3 | [5][6] |

| 5'-terminal A in ApDpA | 1.35 | 3.6 | [5][6] |

Table 2: Kinetic Parameters of Dihydrouridine Synthases

| Enzyme | Substrate | KM | kcat | Reference |

| S. cerevisiae DUS 2 | NADPH | - | 2.5 ± 0.2 s-1 (reductive half-reaction) | [7] |

| S. cerevisiae DUS 2 | in vitro transcribed tRNA | - | 3.5 x 10-5 ± 4 x 10-7 s-1 (oxidative half-reaction) | [7] |

| S. cerevisiae DUS 2 | modified tRNALeu | - | 600-fold rate enhancement over in vitro transcribed tRNA | [7] |

| E. coli RdsA (YhiN) | NADH | 6.5 ± 1.5 µM | 0.027 ± 0.003 s-1 | [21] |

| M. capricolum DusB | NADPH | >15-fold higher than hDUS2 | - | [13] |

Table 3: Abundance of Dihydrouridine in RNA

| RNA Source | RNA Type | Dihydrouridine Content (residues/molecule) | Method | Reference |

| E. coli | tRNASer(VGA) | 2.03 | LC-MS | [5][24] |

| E. coli | tRNAThr(GGU) | 2.84 | LC-MS | [5][24] |

| E. coli | Unfractionated tRNA | 1.4 | LC-MS | [5][24] |

| E. coli | 23S rRNA | 1.1 | LC-MS | [5][24] |

Experimental Protocols for Studying Dihydrouridine

This section provides detailed methodologies for the key experiments used to detect, map, and quantify dihydrouridine in RNA.

Dihydrouridine Mapping at Single-Nucleotide Resolution

D-Seq is a method for the genome-wide mapping of dihydrouridine sites in RNA[25][]. The principle of D-Seq is based on the chemical reduction of dihydrouridine to tetrahydrouridine using sodium borohydride (NaBH4). Tetrahydrouridine causes reverse transcriptase to stall and terminate cDNA synthesis one nucleotide downstream of the modified base. The resulting cDNA fragments are then sequenced and mapped to the transcriptome to identify the positions of dihydrouridine[13][27][28].

Detailed Protocol for D-Seq:

-

RNA Isolation and Purification: Isolate total RNA from the biological sample of interest. For mRNA analysis, perform poly(A) selection to enrich for mRNA and remove contaminating tRNAs and rRNAs by size selection[27].

-

RNA Fragmentation: Fragment the purified RNA to a desired size range (e.g., 100-200 nucleotides) using chemical or enzymatic methods[22].

-

Sodium Borohydride Reduction:

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is sensitive to the presence of tetrahydrouridine (e.g., SuperScript III). The termination of cDNA synthesis will occur predominantly at the sites of reduced dihydrouridine[27][28].

-

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference transcriptome and identify positions with a significant enrichment of 3' read ends in the NaBH4-treated sample compared to a control sample (without NaBH4 treatment or from a Dus knockout strain)[22].

Rho-seq is another method for the transcriptome-wide mapping of dihydrouridine. It also utilizes sodium borohydride reduction, but includes an additional step of labeling the reduced dihydrouridine with a rhodamine fluorophore. This bulky adduct efficiently blocks reverse transcription, leading to a strong and specific termination signal[18][19][20][30].

Detailed Protocol for Rho-Seq:

-

RNA Isolation: Isolate total RNA from wild-type and a modification-free (e.g., Dus knockout) strain[18].

-

Sodium Borohydride Reduction and Rhodamine Labeling:

-

Reverse Transcription, Library Preparation, and Sequencing: Proceed with reverse transcription, library preparation, and sequencing as for D-Seq.

-

Data Analysis: Identify dihydrouridine sites by comparing the reverse transcription termination profiles of the rhodamine-labeled wild-type RNA to the unlabeled wild-type and the labeled Dus knockout samples[31].

AlkAniline-Seq is a method that can simultaneously map several RNA modifications, including dihydrouridine, 7-methylguanosine (m7G), and 3-methylcytidine (m3C)[1][29]. The method relies on the chemical fragility of the N-glycosidic bond of these modified nucleosides under alkaline conditions, which leads to the formation of an abasic site. Subsequent treatment with aniline cleaves the RNA backbone at the abasic site, generating a 5'-phosphate that can be specifically ligated to a sequencing adapter[1][6][16].

Detailed Protocol for AlkAniline-Seq:

-

RNA Preparation: Start with 150-300 ng of total RNA.

-

Alkaline Hydrolysis: Incubate the RNA in a bicarbonate buffer at high temperature (e.g., 96°C) to induce cleavage of the N-glycosidic bond at susceptible modified nucleotides[6].

-

Aniline Cleavage: Treat the RNA with aniline to induce β-elimination at the abasic sites, resulting in RNA fragments with a 5'-phosphate.

-

Library Preparation and Sequencing: Prepare a sequencing library using a protocol that specifically ligates adapters to the 5'-phosphate of the generated fragments.

-

Data Analysis: Map the sequencing reads and identify the 5' ends of the reads, which correspond to the nucleotide immediately downstream of the modified base[16].

Quantification of Dihydrouridine

LC-MS is the gold standard for the accurate quantification of dihydrouridine in RNA[5][24]. The method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by mass spectrometry. The use of stable isotope-labeled internal standards allows for precise and accurate quantification[5][12][24].

Detailed Protocol for LC-MS Quantification:

-

RNA Digestion: Digest the purified RNA sample to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases[11][].

-

Isotope Dilution: Add a known amount of stable isotope-labeled dihydrouridine (e.g., [15N2]dihydrouridine) and a labeled standard for a canonical nucleoside (e.g., [15N2]uridine) as internal standards to the digested RNA sample[5][24].

-

LC-MS Analysis: Separate the nucleosides by reverse-phase liquid chromatography and detect them using a mass spectrometer operating in selected ion monitoring (SIM) mode to monitor the protonated molecular ions of the labeled and unlabeled nucleosides[5][24].

-

Quantification: Calculate the amount of dihydrouridine in the original RNA sample by comparing the peak area ratios of the unlabeled and labeled dihydrouridine and normalizing to the amount of the canonical nucleoside.

In Vitro Dihydrouridine Synthase Activity Assay

This assay is used to determine the enzymatic activity of purified Dus enzymes.

Detailed Protocol for In Vitro Dus Activity Assay:

-

Enzyme and Substrate Preparation: Purify the recombinant Dus enzyme of interest. Prepare the RNA substrate, which can be an in vitro transcribed RNA or a purified native RNA from a Dus knockout strain[14][23].

-

Reaction Setup:

-

Monitoring the Reaction:

-

Spectrophotometrically: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm[32].

-

LC-MS: At different time points, quench the reaction and analyze the formation of dihydrouridine in the RNA substrate by LC-MS as described above[32].

-

Colorimetric Assay: A colorimetric assay can also be used to quantify the dihydrouridine produced[14][23].

-

Logical Relationships and Signaling Pathways

The function of dihydrouridine is intricately linked to various cellular pathways. The following diagram illustrates the logical flow from gene expression of Dus enzymes to the functional consequences of dihydrouridylation.

Conclusion and Future Perspectives

Dihydrouridine, once considered a simple structural component of tRNA, is now emerging as a dynamic and functionally diverse player in RNA biology. Its ability to confer localized flexibility to RNA molecules allows it to influence a wide range of processes, from tRNA folding and translation to mRNA splicing and the cellular stress response. The recent development of high-throughput sequencing methods for mapping dihydrouridine has been instrumental in uncovering its widespread presence and has opened up exciting new avenues for research.

Future studies will likely focus on elucidating the precise molecular mechanisms by which dihydrouridine regulates gene expression, identifying the full complement of dihydrouridylated RNAs in different organisms and cell types, and understanding how the dihydrouridine landscape is remodeled in response to developmental cues and environmental stimuli. For drug development professionals, the enzymes of the dihydrouridine synthesis pathway, particularly the Dus family, represent promising new targets for therapeutic intervention in diseases such as cancer. A deeper understanding of the function of dihydrouridine will undoubtedly provide novel insights into the intricate world of RNA and its role in health and disease.

References

- 1. Mapping of 7-methylguanosine (m7G), 3-methylcytidine (m3C), dihydrouridine (D) and 5-hydroxycytidine (ho5C) RNA modifications by AlkAniline-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. lafontainelab.com [lafontainelab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. austindraycott.com [austindraycott.com]

- 23. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. D-Seq: Genome-wide detection of dihydrouridine modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA | PLOS Biology [journals.plos.org]

- 29. Epitranscriptome / Analyses of RNA modifications | Drupal [umsibslor.univ-lorraine.fr]

- 30. Epitranscriptomic mapping of RNA modifications at single-nucleotide resolution using rhodamine sequencing (Rho-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is required for meiotic chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biorxiv.org [biorxiv.org]

"dihydrouridine diphosphate vs uridine diphosphate fundamentals"

An In-depth Technical Guide to the Core Fundamentals of Dihydrouridine Diphosphate vs. Uridine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP) is a central molecule in cellular metabolism, acting as a key precursor in the synthesis of glycogen and glycoproteins, and as an extracellular signaling molecule. In contrast, dihydrouridine, a modified form of uridine, is primarily known for its role as a structural component of transfer RNA (tRNA) and, as recently discovered, messenger RNA (mRNA). While dihydrouridine is synthesized from uridine, the existence of a significant free pool of this compound (DHUDP) analogous to UDP is not established. This guide provides a detailed comparison of the fundamental properties of UDP and the dihydrouridine moiety, focusing on their structural differences, biological roles, and the enzymatic pathways that govern them. We further present experimental protocols for their detection and analysis, and visualize key pathways to illuminate their distinct functions in cellular biology.

Introduction

Uridine nucleotides are fundamental to a myriad of biological processes. Uridine diphosphate (UDP) is a well-characterized intermediate in carbohydrate metabolism and a crucial signaling molecule.[1][2] It is composed of a uracil nucleobase, a ribose sugar, and two phosphate groups.[3] Dihydrouridine (D) is a post-transcriptionally modified nucleoside where the C5-C6 double bond of the uracil ring is reduced.[4][5] This modification is most notably found in the "D-loop" of tRNA and has recently been identified in mRNA.[5][6][7] The reduction of the uracil base leads to a non-planar, non-aromatic structure, which imparts greater conformational flexibility to the RNA molecule.[4][8] While dihydrouridine monophosphate (DHU-MP) is an intermediate in RNA metabolism, a distinct metabolic role for a free this compound (DHUDP) has not been identified. This guide will, therefore, compare the fundamental properties of the uridine and dihydrouridine structures and their respective known biological contexts.

Physicochemical Properties

The structural difference between uridine and dihydrouridine, the saturation of the C5-C6 double bond in the uracil ring, leads to significant differences in their physicochemical properties. These differences are summarized in the table below. The properties for this compound are inferred from the known properties of dihydrouridine and the addition of a diphosphate moiety.

| Property | Uridine Diphosphate (UDP) | This compound (DHUDP) (Inferred) |

| Molecular Formula | C₉H₁₄N₂O₁₂P₂[3][9] | C₉H₁₆N₂O₁₂P₂ |

| Molar Mass | 404.16 g/mol [9] | 406.18 g/mol |

| Structure | Planar, aromatic uracil ring | Non-planar, non-aromatic dihydrouracil ring[4] |

| UV Absorption (pH 7) | λmax ≈ 262 nm[10] | No significant UV absorption above 230 nm |

| pKa | pKa₁ ≈ 6.5, pKa₂ ≈ 9.4[10] | Expected to be similar to UDP |

| Solubility | Freely soluble in water[10] | Expected to be freely soluble in water |

| Conformation | Primarily C3'-endo ribose pucker in ordered structures | Predominantly C2'-endo ribose pucker[4] |

Biological Roles and Significance

The biological roles of UDP and dihydrouridine are distinct, reflecting their different chemical natures.

Uridine Diphosphate (UDP)

UDP is a critical node in cellular metabolism and signaling:

-

Carbohydrate Metabolism: UDP is a precursor for UDP-glucose, which is essential for glycogen synthesis.[3] The enzyme UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate.[3]

-

Glycosylation: UDP-activated sugars are donors for the glycosylation of proteins and lipids, a crucial process for their proper function and localization.[2]

-

Cellular Signaling: Extracellular UDP acts as a signaling molecule by activating P2Y purinergic receptors, influencing a variety of cellular processes.[1][11]

Dihydrouridine (within RNA)

Dihydrouridine's primary role is to modulate the structure and function of RNA:

-

RNA Flexibility: The non-planar structure of the dihydrouracil base disrupts base stacking and promotes a C2'-endo sugar conformation, which increases the local flexibility of the RNA backbone.[4][8]

-

tRNA Structure: Dihydrouridine is a key component of the D-loop of tRNA, contributing to its proper three-dimensional structure, which is essential for its function in translation.[5]

-

mRNA Regulation: The presence of dihydrouridine in mRNA has been implicated in regulating translation and meiotic processes.[6][7]

Enzymatic Synthesis

Uridine Diphosphate (UDP)

UDP is synthesized through several key metabolic pathways. One of the primary routes involves the phosphorylation of uridine monophosphate (UMP) by nucleoside monophosphate kinases, followed by the action of nucleoside diphosphate kinases.

Dihydrouridine

Dihydrouridine is synthesized at the polynucleotide level by the enzymatic reduction of uridine residues within RNA molecules. This reaction is catalyzed by a family of flavin-dependent enzymes called dihydrouridine synthases (Dus).[4][12] These enzymes utilize NADPH as a reducing agent.[13]

Experimental Protocols

Detection and Quantification of Uridine Diphosphate by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify UDP from a biological sample.

Methodology:

-

Sample Preparation: Deproteinate the sample by treating with a perchloric acid or by ultrafiltration. Neutralize the acidic extract with potassium hydroxide.

-

Chromatographic Separation:

-

Column: A strong anion-exchange (SAX) or a C18 reverse-phase column with an ion-pairing agent.[14][15]

-

Mobile Phase: A gradient of a low concentration phosphate buffer and a high concentration phosphate buffer, or a mobile phase containing an ion-pairing agent like tetrabutylammonium hydrogen sulphate.[15]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

Detection: Monitor the column effluent using a UV detector at 262 nm.[14]

-

Quantification: Compare the peak area of the sample UDP to a standard curve generated from known concentrations of a UDP standard.

Detection of Dihydrouridine in RNA by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify dihydrouridine within an RNA sample.

Methodology:

-

RNA Isolation and Digestion: Isolate total RNA or a specific RNA fraction (e.g., tRNA) from the biological source. Digest the RNA to its constituent nucleosides using a mixture of nucleases such as nuclease P1 and alkaline phosphatase.[16]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Analysis: Employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the specific mass-to-charge ratio (m/z) of dihydrouridine and its fragments.

-

-

Quantification: For absolute quantification, use a stable isotope-labeled dihydrouridine internal standard.[16]

High-Throughput Sequencing of Dihydrouridine in RNA (D-seq)

Objective: To map the locations of dihydrouridine in the transcriptome at single-nucleotide resolution.

Methodology:

-

RNA Fragmentation and Borohydride Reduction: Isolate and fragment the RNA. Treat the fragmented RNA with sodium borohydride (NaBH₄), which reduces dihydrouridine to tetrahydrouridine. This modification causes reverse transcriptase to terminate at the modified site.

-

Library Preparation: Prepare a sequencing library from the treated RNA fragments. This involves 3' end repair, adapter ligation, reverse transcription, and PCR amplification.

-

Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Analyze the data to identify positions where reverse transcription terminated at a higher frequency in the NaBH₄-treated sample compared to a control, indicating the presence of dihydrouridine.

Signaling and Metabolic Pathways

UDP Signaling Pathway

UDP acts as an extracellular signaling molecule by binding to and activating P2Y receptors, which are G-protein coupled receptors. This initiates a downstream signaling cascade, often involving phospholipase C (PLC) and leading to an increase in intracellular calcium.

Caption: UDP signaling pathway via P2Y receptors.

Dihydrouridine Synthesis in tRNA

Dihydrouridine is synthesized post-transcriptionally within tRNA molecules by the action of dihydrouridine synthases (Dus).

Caption: Enzymatic synthesis of dihydrouridine in tRNA.

Conclusion

Uridine diphosphate and dihydrouridine represent two facets of uridine biochemistry with fundamentally different roles. UDP is a key, free-circulating metabolite and signaling molecule, central to energy metabolism and intercellular communication. In contrast, dihydrouridine is a structural component of RNA, where its unique non-planar conformation imparts flexibility and influences the intricate processes of translation and potentially other aspects of RNA biology. Understanding the distinct properties and functions of these two molecules is crucial for researchers in drug development and molecular biology, as they represent different potential targets for therapeutic intervention. While UDP pathways are established targets, the burgeoning field of epitranscriptomics may reveal novel therapeutic opportunities related to the modulation of dihydrouridine synthesis and function within RNA.

References

- 1. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Uridine diphosphate - Wikipedia [en.wikipedia.org]

- 4. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dihydrouridine in the Transcriptome: New Life for This Ancient RNA Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Uridine Diphosphate | C9H14N2O12P2 | CID 6031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Uridine 5'-Diphosphate [drugfuture.com]

- 11. nbinno.com [nbinno.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]